molecular formula C21H23FN4O B4603490 N-(4-ethylphenyl)-N'-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea

N-(4-ethylphenyl)-N'-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea

Cat. No.: B4603490
M. Wt: 366.4 g/mol
InChI Key: LJJXJJFSWHPMPL-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-N’-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agrochemicals, and material science. The unique structural features of this compound, such as the presence of a pyrazole ring and fluorobenzyl group, contribute to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-N’-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using a suitable fluorobenzyl halide.

    Coupling with 4-Ethylphenyl Isocyanate: The final step involves the coupling of the synthesized pyrazole derivative with 4-ethylphenyl isocyanate to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethyl group or the pyrazole ring.

    Reduction: Reduction reactions can occur at the urea moiety or the aromatic rings.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Exploration as a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Use in the development of agrochemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-N’-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the pyrazole ring and fluorobenzyl group can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylphenyl)-N’-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea
  • N-(4-ethylphenyl)-N’-[1-(2-bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea

Uniqueness

The uniqueness of N-(4-ethylphenyl)-N’-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea lies in the specific combination of substituents, which can impart distinct chemical and biological properties. The presence of the fluorine atom in the benzyl group can enhance its metabolic stability and binding interactions compared to other halogenated analogs.

Properties

IUPAC Name

1-(4-ethylphenyl)-3-[1-[(2-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN4O/c1-4-16-9-11-18(12-10-16)23-21(27)24-20-14(2)25-26(15(20)3)13-17-7-5-6-8-19(17)22/h5-12H,4,13H2,1-3H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJJXJJFSWHPMPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)NC2=C(N(N=C2C)CC3=CC=CC=C3F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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